3-Hydroxy Carvedilol-d5
Description
Introduction and Chemical Fundamentals
Chemical Identity and Structural Characterization
Molecular Characterization
3-Hydroxy Carvedilol-d5 represents a deuterium-substituted analog of 3-hydroxy carvedilol, with five deuterium atoms replacing hydrogen at specific positions in the propoxy side chain. The compound possesses the molecular formula C24H21D5N2O5, distinguishing it from some literature sources that report C24H26N2O5, with the difference attributed to the deuterium labeling pattern. The molecular weight is consistently reported as 427.5 grams per mole across multiple analytical chemistry databases.
The IUPAC nomenclature designation for this compound is 4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol, which precisely defines the deuteration pattern and functional group arrangement. The compound's Chemical Abstracts Service registry number is 1329836-56-7, providing definitive identification in chemical databases.
Structural Architecture and Deuterium Positioning
The structural framework of this compound maintains the characteristic carbazole core system that defines the carvedilol family of compounds. The deuterium labeling occurs specifically at positions 1, 1, 2, 3, and 3 on the propoxy chain, creating a pentadeuterio substitution pattern. This strategic placement of deuterium atoms preserves the essential pharmacophoric elements while providing isotopic distinction necessary for analytical applications.
The carbazole tricyclic aromatic system remains unchanged in the deuterated analog, maintaining the structural integrity critical for receptor binding studies. The methoxy phenoxy ethylamino side chain also retains its complete structure, ensuring that the deuterated compound maintains comparable physicochemical properties to the parent metabolite. The hydroxyl group at the 3-position of the carbazole ring system provides the defining characteristic that distinguishes this metabolite from the parent carvedilol compound.
Physicochemical Properties Profile
The physicochemical properties of this compound demonstrate characteristics typical of deuterated pharmaceutical compounds. The compound exhibits high lipophilicity, as indicated by computational models suggesting favorable membrane penetration properties. The presence of multiple hydrogen bond donors enhances solubility in polar solvents, while the extensive aromatic system contributes to overall molecular stability.
| Property | Value | Analytical Significance |
|---|---|---|
| Molecular Weight | 427.5 g/mol | Mass spectrometric identification |
| Deuterium Content | 5 atoms | Isotopic differentiation |
| Hydrogen Bond Donors | 4 | Solubility characteristics |
| Aromatic Rings | 3 | Structural stability |
| Storage Temperature | +4°C | Analytical standard preservation |
The compound's storage requirements specify refrigeration at +4°C, indicating moderate stability under controlled conditions. Room temperature shipping protocols suggest adequate short-term stability for analytical applications, though long-term storage requires temperature control to maintain analytical integrity.
Nomenclature and Molecular Classification
Chemical Classification Systems
This compound belongs to the stable isotope-labeled compound category, specifically classified as a deuterium-labeled analytical standard. Within pharmaceutical classification systems, the compound is categorized as a carvedilol metabolite analog, maintaining structural relationships to beta-adrenergic receptor antagonists while serving analytical rather than therapeutic functions.
The compound's classification as a carbazole derivative places it within the heterocyclic aromatic compound family. The propanol derivative classification reflects the secondary alcohol functionality present in the molecular structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines for deuterated compounds, with specific designation of deuterium positions using the "pentadeuterio" descriptor.
Analytical Chemistry Classification
In analytical chemistry applications, this compound functions as a stable isotope-labeled internal standard, designated for use in liquid chromatography-tandem mass spectrometry applications. The compound serves as a reference standard for method development, method validation, and quality control applications during pharmaceutical synthesis and formulation development.
The classification as an analytical reference standard places specific requirements on purity, characterization, and traceability. The compound must meet regulatory guidelines for pharmaceutical analysis, with comprehensive characterization data supporting its use in validated analytical methods. The stable isotope labeling provides enhanced analytical precision compared to unlabeled internal standards, particularly in complex biological matrix analysis.
Regulatory and Pharmacopeial Considerations
The compound's designation for analytical use only excludes it from therapeutic applications, with specific labeling indicating research use restrictions. Regulatory classification requires adherence to pharmaceutical analytical standards, with traceability against pharmacopeial standards such as United States Pharmacopeia or European Pharmacopoeia when applicable.
The stable isotope labeling classification requires compliance with isotope-specific analytical guidelines, particularly regarding deuterium exchange potential and storage stability. The compound's analytical grade designation mandates comprehensive characterization including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography analysis to confirm identity and purity.
Historical Context in Analytical Chemistry
Development of Stable Isotope Internal Standards
The development of stable isotope-labeled internal standards represents a significant advancement in analytical chemistry, addressing limitations of traditional internal standards in bioanalytical applications. The concept emerged from the need to compensate for matrix effects in mass spectrometry analysis, where ion suppression or enhancement could compromise analytical accuracy. Early applications demonstrated that stable isotope-labeled analogs could provide superior compensation for extraction inefficiencies and matrix-related analytical variability.
The evolution of deuterium labeling technology enabled the synthesis of isotopically labeled analogs that maintain structural similarity to parent compounds while providing mass spectral differentiation. This approach proved particularly valuable in pharmaceutical analysis, where complex biological matrices could interfere with analyte detection and quantification. The development of this compound represents an application of this established analytical chemistry principle to carvedilol metabolite analysis.
Carvedilol Metabolite Analysis Evolution
The analytical characterization of carvedilol metabolites emerged from clinical pharmacokinetic studies demonstrating extensive hepatic metabolism of the parent compound. Early metabolite identification studies revealed that carvedilol undergoes rapid and extensive biotransformation, with ring-hydroxylated metabolites representing a significant fraction of circulating radioactivity. The identification of 3-hydroxy carvedilol as a major metabolite necessitated the development of specific analytical methods for quantification in biological matrices.
The progression from traditional analytical approaches to stable isotope-labeled internal standard methods reflected the increasing sophistication of bioanalytical requirements. Early studies utilized unlabeled internal standards, which provided limited compensation for matrix effects and extraction variability. The development of deuterium-labeled analogs like this compound enabled more precise quantification of metabolite concentrations in pharmacokinetic studies and clinical investigations.
Matrix Effect Recognition and Isotope Standard Implementation
The recognition of matrix effects in liquid chromatography-tandem mass spectrometry analysis led to increased adoption of stable isotope-labeled internal standards in pharmaceutical analysis. Research demonstrated that matrix components could differentially affect analyte and internal standard ionization, particularly when retention times differed due to deuterium isotope effects. These findings highlighted the importance of chromatographic co-elution between analyte and internal standard for effective matrix effect compensation.
The implementation of compounds like this compound addressed specific analytical challenges in carvedilol metabolite quantification. Studies revealed that different lots of biological matrices could produce varying degrees of ion suppression, affecting analytical accuracy. The development of deuterated internal standards provided improved analytical robustness, though careful method development remained necessary to ensure adequate chromatographic co-elution and matrix effect compensation.
Relationship to Parent Compound Carvedilol
Metabolic Pathway Context
This compound represents a deuterated analog of a major carvedilol metabolite formed through hepatic oxidative metabolism. Carvedilol undergoes extensive first-pass metabolism in the liver, with ring-hydroxylated metabolites accounting for approximately 18% of radioactive compounds in urine following oral administration. The hydroxylation reaction occurs through cytochrome P450-mediated oxidation, producing the 3-hydroxy metabolite as one of several hydroxylated carvedilol derivatives.
The metabolic formation of 3-hydroxy carvedilol demonstrates the complex biotransformation pathways that characterize carvedilol disposition in humans. Multiple cytochrome P450 enzymes contribute to carvedilol metabolism, including CYP2D6, CYP1A2, CYP2C9, and CYP3A4, which catalyze various hydroxylation and demethylation reactions. The 3-hydroxylation represents a specific metabolic pathway that contributes to the overall elimination of carvedilol from the body.
Pharmacokinetic Significance
The relationship between this compound and parent carvedilol reflects the importance of metabolite quantification in comprehensive pharmacokinetic analysis. Carvedilol exhibits extensive metabolism, with only 2% of administered radioactivity excreted unchanged in urine. The formation of hydroxylated metabolites represents a major elimination pathway, making accurate metabolite quantification essential for understanding carvedilol disposition and potential drug interactions.
Clinical studies demonstrate that carvedilol pharmacokinetics are influenced by genetic polymorphisms in metabolizing enzymes, particularly CYP2D6. The availability of deuterated standards like this compound enables precise measurement of metabolite formation rates, supporting pharmacogenomic studies and personalized medicine approaches. The stable isotope labeling provides analytical precision necessary for detecting subtle differences in metabolite formation between different patient populations.
Analytical Method Development Applications
The deuterated analog serves as an essential component in analytical method development for carvedilol metabolite quantification in biological matrices. The structural similarity to the endogenous metabolite ensures comparable extraction efficiency and chromatographic behavior, while the deuterium labeling provides mass spectral differentiation necessary for quantitative analysis. This approach enables accurate measurement of 3-hydroxy carvedilol concentrations in plasma, urine, and other biological specimens.
| Analytical Parameter | 3-Hydroxy Carvedilol | This compound | Analytical Advantage |
|---|---|---|---|
| Molecular Weight | 422.49 g/mol | 427.5 g/mol | Mass spectral separation |
| Retention Time | Similar | Slightly different | Deuterium isotope effect |
| Extraction Recovery | Variable | Comparable | Matrix effect compensation |
| Ionization Efficiency | Matrix-dependent | Matrix-dependent | Internal standard correction |
The implementation of this compound in analytical methods addresses specific challenges associated with metabolite quantification in complex biological matrices. The compound enables validation of analytical methods according to regulatory guidelines, supporting pharmaceutical development and clinical research applications. The availability of well-characterized deuterated standards facilitates method transfer between laboratories and ensures analytical consistency across different research studies.
Properties
CAS No. |
1329836-56-7 |
|---|---|
Molecular Formula |
C24H26N2O5 |
Molecular Weight |
427.512 |
IUPAC Name |
4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D |
InChI Key |
RWDSIYCVHJZURY-SUTULTBBSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O |
Synonyms |
4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d5]-9H-carbazol-3-ol; (+/-)-4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d9]-9H-carbazol-3-ol; BM 910228-d5; SB 2114755-d5; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Carvedilol-d5 involves the deuteration of 3-Hydroxy Carvedilol. The process typically starts with the synthesis of Carvedilol, which involves the reaction of 4-hydroxy carbazole with epichlorohydrin in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at a temperature of 10-15°C. This is followed by the reaction with 2-(2-methoxyphenoxy)ethanamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to improve yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms at specific positions in the molecule .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Carvedilol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of ketones, while reduction leads to the formation of alcohols .
Scientific Research Applications
3-Hydroxy Carvedilol-d5 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Carvedilol.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites of Carvedilol.
Drug Development: Used in the development of new drugs and formulations by providing insights into the behavior of Carvedilol in the body.
Proteomics Research: Utilized in proteomics research to study protein-drug interactions and the effects of Carvedilol on various proteins
Mechanism of Action
3-Hydroxy Carvedilol-d5, like Carvedilol, acts as a beta-adrenergic antagonist. It inhibits the action of catecholamines (epinephrine and norepinephrine) on beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. Additionally, it blocks alpha-1 adrenergic receptors, causing vasodilation and further reducing blood pressure. The deuterated form is used to trace and study these mechanisms in detail .
Comparison with Similar Compounds
Positional Isomers of Hydroxycarvedilol
Carvedilol undergoes extensive hepatic metabolism, producing hydroxylated derivatives. Key positional isomers include:
Structural Implications :
- The hydroxyl group's position influences receptor binding affinity and metabolic stability. 3-Hydroxy Carvedilol retains significant β-blocking activity, whereas 4-hydroxy derivatives are more relevant as analytical standards .
- Deuterium labeling (e.g., -d5) minimizes metabolic interference and improves mass spectral resolution by introducing distinct molecular weight shifts .
Deuterated Analogs in Analytical Chemistry
Deuterated compounds like 3-Hydroxy Carvedilol-d5 and 4'-Hydroxyphenyl Carvedilol-D5 (CAS: 1261395-96-3) are critical for precise quantification. A comparison of their LC-MS/MS parameters reveals:
| Parameter | This compound | 4'-Hydroxyphenyl Carvedilol-D5 | Carvedilol-d5 |
|---|---|---|---|
| Molecular Formula | C24H21D5N2O5 | C24H21D5N2O5 | C24H21D5N2O4 |
| Molecular Weight | ~427.51 g/mol | 427.51 g/mol | 413.50 g/mol |
| Mass Transition (m/z) | 412.2 → 105.1 | 412.2 → 105.1 | 407.1 → 100.1 |
| Collision Energy (eV) | 39 | 39 | 37 |
Analytical Utility :
Pharmacokinetic and Metabolic Differences
- 3-Hydroxy Carvedilol : Demonstrates a plasma half-life of 6–10 hours, with CYP2D6-mediated oxidation being the primary metabolic pathway. Its deuterated form (this compound) shows reduced hepatic clearance due to the kinetic isotope effect, prolonging detection windows in assays .
- 4'-Hydroxyphenyl Carvedilol-D5: Primarily used as a non-pharmacological reference standard. Its deuterium atoms stabilize the compound against enzymatic degradation, ensuring consistent recovery rates in LC-MS/MS .
Q & A
Q. Advanced
- Receptor Binding Assays : Compare β/α-1 adrenergic receptor affinity of the metabolite vs. Carvedilol using radiolabeled ligands.
- In Vivo Models : Administer this compound to heart failure rodents and measure hemodynamic endpoints (e.g., ejection fraction) .
- Dose-Response Curves : Establish IC₅₀ values for lipid peroxidation inhibition (reference: Carvedilol IC₅₀ = 5 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
